molecular formula C7H7BrClNO B1381034 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride CAS No. 1795478-26-0

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride

Cat. No.: B1381034
CAS No.: 1795478-26-0
M. Wt: 236.49 g/mol
InChI Key: KHECLOLNTSOIBL-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H6BrNO·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the bromination of 2-acetylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in binding studies.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromopyridin-2-yl)ethanone
  • 1-(4-Bromo-1H-pyrrol-2-yl)ethanone
  • Bis(5-bromopyridin-2-yl)methanone
  • 2-(4-Bromobenzoyl)pyridine

Uniqueness

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the carbonyl group at the 1-position make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHECLOLNTSOIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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